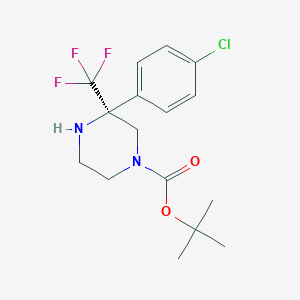![molecular formula C16H17ClO3S B2434909 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-28-5](/img/structure/B2434909.png)
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and a phenylpropanol moiety.
Preparation Methods
The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol typically involves multiple steps, starting with the preparation of the chlorobenzyl sulfonyl chloride. This intermediate is then reacted with phenylpropanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the process .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization and distillation to isolate the desired compound .
Chemical Reactions Analysis
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The chlorobenzyl and phenylpropanol moieties contribute to its overall chemical behavior, affecting its binding affinity and activity in different environments .
Comparison with Similar Compounds
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol can be compared with similar compounds such as:
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in sulfonation reactions.
Phenylpropanol: A simpler structure that serves as a building block in the synthesis of more complex molecules.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(18,14-5-3-2-4-6-14)12-21(19,20)11-13-7-9-15(17)10-8-13/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFONUAPALMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2434831.png)
![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)
![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)

![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)
![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)

